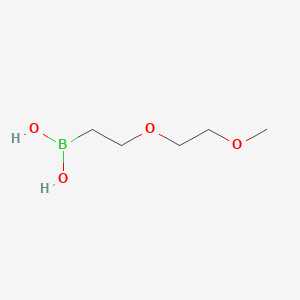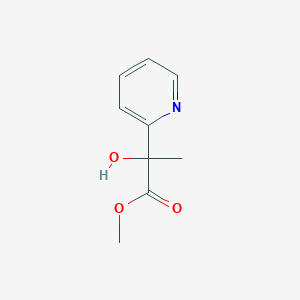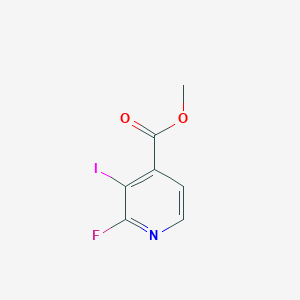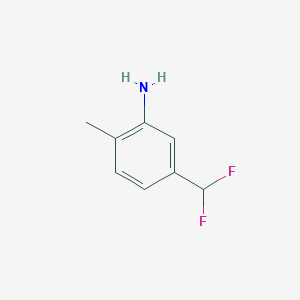
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole with an appropriate aldehyde or ketone to form the corresponding enamine. This enamine is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole amines.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its potential as a bioactive molecule makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound could be explored for its therapeutic properties. Pyrazole derivatives have shown promise in treating various conditions, including inflammation, cancer, and infectious diseases.
Industry
In the industrial sector, this compound may be utilized in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
作用機序
The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine
- (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-amine
- (2E)-3-(1-isopropyl-1H-pyrazol-4-yl)prop-2-en-1-amine
Uniqueness
Compared to similar compounds, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-aminedihydrochloride may exhibit unique properties such as enhanced stability, reactivity, or bioactivity. These characteristics make it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H15Cl2N3 |
|---|---|
分子量 |
224.13 g/mol |
IUPAC名 |
(E)-3-(1-ethylpyrazol-4-yl)prop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-11-7-8(6-10-11)4-3-5-9;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/b4-3+;; |
InChIキー |
JVAALMGGEONRKL-CZEFNJPISA-N |
異性体SMILES |
CCN1C=C(C=N1)/C=C/CN.Cl.Cl |
正規SMILES |
CCN1C=C(C=N1)C=CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)

![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)






